Cas no 78426-09-2 (2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione)

2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione structure
78426-09-2 structure
Product name:2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione
CAS No:78426-09-2
MF:C16H10O4
MW:266.248204708099
CID:2151073
PubChem ID:468132

2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione
    • 2-(3,4-dihydroxybenzylidene)-1h-indene-1,3(2h)-dione
    • BDBM50067024
    • 78426-09-2
    • 2-((3,4-Dihydroxyphenyl)methylene)indane-1,3-dione
    • DB-346565
    • AKOS002211574
    • 2-[(3,4-dihydroxyphenyl)methylene]indane-1,3-dione
    • CHEMBL83598
    • 2-(3,4-Dihydroxy-benzylidene)-indan-1,3-dione
    • STL296127
    • Inchi: InChI=1S/C16H10O4/c17-13-6-5-9(8-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,17-18H
    • InChI Key: HNKTYJVAICSKHB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.05790880Da
  • Monoisotopic Mass: 266.05790880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.6Ų

2-[(3,4-dihydroxyphenyl)methylene]-1H-Indene-1,3(2H)-dione Related Literature

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